molecular formula C7H4F3N3OS B11874042 2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one

2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11874042
M. Wt: 235.19 g/mol
InChI Key: DFWZXUROBUOWCB-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene-3-carboxamide with trifluoromethyl ketones under acidic conditions . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activities and makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C7H4F3N3OS

Molecular Weight

235.19 g/mol

IUPAC Name

2-amino-5-(trifluoromethyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4F3N3OS/c8-7(9,10)2-1-15-5-3(2)4(14)12-6(11)13-5/h1H,(H3,11,12,13,14)

InChI Key

DFWZXUROBUOWCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)N=C(NC2=O)N)C(F)(F)F

Origin of Product

United States

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